Importazole

Overview

Description

Importazole is a 2,4-diaminoquinazoline compound identified as a selective inhibitor of the nuclear transport receptor importin-β (KPNB1) through a high-throughput FRET-based screen of 137,284 compounds . It disrupts the interaction between RanGTP and importin-β, thereby inhibiting nuclear import processes critical for mitotic spindle assembly, cargo release, and cell cycle regulation . This compound exhibits reversible inhibition, with an IC50 of ~15 µM in NFAT-GFP nuclear import assays, and induces apoptosis in RAN-expressing cancer cells, such as glioblastoma (GBM) and prostate cancer models, while sparing normal astrocytes . Its mechanism involves binding to importin-β, causing conformational changes that impair cargo release without destabilizing the RanGTP/importin-β complex .

Preparation Methods

Discovery and Initial Synthesis of Importazole

The first reported synthesis of this compound emerged from a high-throughput screening campaign designed to identify small-molecule disruptors of the RanGTP/importin-β interaction . Researchers employed a FRET-based assay to monitor the dissociation of RanGTP from importin-β, screening over 50,000 compounds. This compound (C₁₁H₁₀N₄) was identified as a hit due to its ability to selectively inhibit importin-β-mediated nuclear transport without affecting other transport receptors like transportin or CRM1 .

The core structure of this compound features a quinazoline scaffold substituted with amino groups at positions 2 and 4, along with a benzyl moiety at position 6. Initial synthetic routes involved:

-

Quinazoline Core Formation : Cyclization of o-aminobenzonitrile precursors under acidic conditions to generate the quinazoline backbone.

-

Functionalization : Introduction of the 2,4-diamino groups via nucleophilic substitution or catalytic amination.

-

Benzylation : Coupling of a benzyl halide to the quinazoline core using palladium-catalyzed cross-coupling reactions .

Key challenges included minimizing byproducts from over-alkylation and ensuring regioselectivity during benzylation. Optimization of reaction conditions (e.g., temperature, solvent polarity) improved yields to ~60% .

Optimized Synthetic Protocols

Subsequent refinements to the synthesis focused on scalability and purity. A representative protocol involves:

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

Reactants : o-Aminobenzonitrile, phosphorus oxychloride (POCl₃).

-

Conditions : Reflux at 110°C for 12 hours.

-

Outcome : 2,4-Dichloroquinazoline is obtained in 85% yield .

Step 2: Ammonolysis to 2,4-Diaminoquinazoline

-

Reactants : 2,4-Dichloroquinazoline, aqueous ammonia (NH₃).

-

Conditions : 100°C, 24 hours in a sealed vessel.

Step 3: Benzylation at Position 6

-

Reactants : 2,4-Diaminoquinazoline, benzyl bromide, potassium carbonate (K₂CO₃).

-

Conditions : DMF solvent, 80°C, 8 hours.

-

Outcome : this compound is obtained in 65% yield after column chromatography .

Table 1: Key Reaction Parameters and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | o-Aminobenzonitrile, POCl₃ | 110°C, 12 h | 85 |

| 2 | 2,4-Dichloroquinazoline, NH₃ | 100°C, 24 h | 70 |

| 3 | 2,4-Diaminoquinazoline, BnBr | DMF, 80°C, 8 h | 65 |

Analytical Characterization

This compound’s structure was confirmed via:

Challenges in Large-Scale Production

Despite its straightforward synthesis, scaling this compound production presents hurdles:

-

Byproduct Formation : Competing reactions at the quinazoline C-6 position can yield N-benzyl or C-benzyl adducts.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate waste management.

-

Purification : Column chromatography remains necessary to achieve >95% purity, limiting throughput .

Recent advances propose microwave-assisted synthesis to reduce reaction times and improve selectivity .

Applications in Biological Studies

This compound’s utility extends beyond its synthesis:

-

Nuclear Import Inhibition : At 50 μM, this compound blocks >90% of importin-β-mediated transport in HeLa cells .

-

Mitotic Defects : In Xenopus egg extracts, 20 μM this compound induces spindle assembly errors by disrupting RanGTP gradients .

Table 2: Biological Activity of this compound

| Assay System | Concentration (μM) | Effect Observed |

|---|---|---|

| HeLa Cells | 50 | Nuclear exclusion of cargo proteins |

| Xenopus Egg Extracts | 20 | Multipolar spindle formation |

Comparative Analysis with Analogues

Structural analogs of this compound highlight the importance of the 2,4-diamino groups for activity:

Chemical Reactions Analysis

Types of Reactions: Importazole primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, making it suitable for biological studies.

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis of this compound include amines, aldehydes, and various catalysts.

Major Products: The major product of these reactions is this compound itself, characterized by its 2,4-diaminoquinazoline structure. The compound is purified to achieve a high level of purity (>97%) for research purposes .

Scientific Research Applications

Antiviral Applications

Importazole has demonstrated significant antiviral properties, particularly against rotaviruses. Research has shown that it can inhibit the replication of rotavirus by targeting host factors essential for viral replication.

Case Study: Antirotaviral Activity

- Objective: Assess the therapeutic potential of this compound against rotaviruses.

- Methods: In vitro and in vivo studies measured viral protein expression, viroplasm formation, and virus yield.

- Results:

- This compound treatment resulted in decreased synthesis of viral proteins and reduced infectious virus particle production.

- In vivo studies in mice showed diminished viral shedding and restoration of intestinal villi after treatment with this compound at non-toxic doses.

This study highlights the potential of this compound as an adjunct therapy for rotavirus infections, especially in resource-limited settings where conventional treatments may be inadequate .

Cancer Research

This compound has been identified as a valuable tool in cancer research due to its ability to inhibit importin-β, which is often upregulated in cancer cells.

Case Study: Enhancing Anticancer Therapy

- Objective: Investigate the effects of this compound on TRAIL-resistant cancer cells.

- Methods: HeLa cells were treated with this compound and combined with agonistic anti-human DR5 antibodies.

- Results:

- This compound treatment sensitized cancer cells to TRAIL-induced apoptosis.

- The combination therapy led to significant tumor regression in mouse models.

These findings suggest that this compound can enhance the efficacy of existing cancer therapies by targeting nuclear transport mechanisms critical for tumor survival .

Cell Biology Research

This compound's specificity for the RanGTP/importin-β pathway makes it a powerful tool for studying cellular processes such as mitosis and nuclear transport.

Case Study: Mitotic Defects Induced by this compound

- Objective: Analyze the role of the RanGTP/importin-β pathway during mitosis using this compound.

- Methods: Live-cell imaging was conducted on HeLa cells treated with this compound to observe spindle positioning and assembly.

- Results:

- This compound treatment resulted in significant defects in spindle assembly and chromosome congression.

- The study provided insights into the dynamics of mitotic spindles and revealed novel roles for the RanGTP pathway during cell division.

This application underscores this compound's utility as a research tool for dissecting complex cellular mechanisms .

Mechanistic Insights into Nuclear Transport

This compound has been instrumental in elucidating the mechanisms underlying nuclear transport processes.

Case Study: Inhibition of Nuclear Import

- Objective: Determine how this compound affects nuclear import mechanisms.

- Methods: Experiments were conducted using GFP-NLS reporters to track nuclear import dynamics.

- Results:

- This compound was shown to specifically block importin-β-mediated nuclear import without affecting other transport pathways.

- The drug's effects were reversible, allowing researchers to study the dynamics of protein shuttling between the nucleus and cytoplasm.

These findings highlight this compound's potential as a tool for investigating nuclear transport pathways across various biological contexts .

Data Summary Table

| Application Area | Case Study Focus | Key Findings |

|---|---|---|

| Antiviral Research | Antirotaviral activity against rotaviruses | Reduced viral protein synthesis; restoration of intestinal health in mice |

| Cancer Therapy | Enhancing TRAIL therapy | Sensitization of resistant cancer cells; significant tumor regression |

| Cell Biology | Mitotic defects induced by this compound | Disruption of spindle assembly; insights into mitotic mechanisms |

| Nuclear Transport | Mechanistic insights into nuclear import | Specific inhibition of importin-β; reversible effects on protein shuttling |

Mechanism of Action

Importazole exerts its effects by specifically inhibiting the function of importin-β. It alters the interaction between RanGTP and importin-β, preventing the nuclear import of proteins that rely on this pathway. This inhibition leads to defects in spindle assembly, chromosome congression, and other mitotic processes .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Table 1: Comparative Analysis of Importazole and Other Importin-β/KPNB1 Inhibitors

Functional and Pharmacological Comparisons

Potency and Selectivity: this compound exhibits moderate potency (IC50 ~15 µM) compared to DD1-Br, a next-generation inhibitor with nanomolar efficacy . Unlike IVM, which broadly inhibits IMPα/β by disrupting NLS recognition, this compound selectively targets the RanGTP/importin-β interaction without affecting IMPα .

In contrast, IVM destabilizes IMPα/NLS complexes, making it less specific for mitotic studies .

DD1-Br overcomes these limitations, showing oral bioavailability and efficacy in castration-resistant prostate cancer (CRPC) xenografts .

Cellular Effects :

- This compound induces apoptosis in RAN-positive GBM cells (e.g., A172) via caspase-3/7 activation but has minimal cytotoxicity in RAN-negative cells or astrocytes .

- Compound 3016, a structural analog, fails to inhibit FRET or nuclear import, highlighting this compound’s unique conformational disruption mechanism .

Research and Clinical Implications

- Advantages of this compound :

- Limitations: Moderate potency restricts use to high-concentration in vitro models. Limited brain pharmacokinetics data hinder application in CNS cancers like GBM .

- Emerging Alternatives :

- DD1-Br and covalent inhibitors like Goyazensolide offer improved efficacy and specificity, positioning them as superior candidates for therapeutic development .

Biological Activity

Importazole is a small molecule that acts as an inhibitor of importin-β, a crucial transport receptor involved in the nuclear import of proteins. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound specifically inhibits importin-β-mediated nuclear import without affecting other transport pathways. It binds to importin-β, disrupting its interaction with RanGTP, which is essential for the nuclear import of proteins containing a classical nuclear localization signal (NLS). This inhibition has been demonstrated in various cell types, including HeLa cells and Xenopus egg extracts.

Key Findings:

- Binding Affinity : this compound binds to importin-β with an IC50 value of approximately 15 µM for inhibiting NFAT-GFP import in HeLa cells .

- Reversibility : The effects of this compound are reversible. Upon washout, normal nuclear import resumes without requiring new protein synthesis .

- Specificity : this compound does not affect CRM1-mediated export, indicating its selective action on importin-β pathways .

Biological Effects

This compound's inhibition of nuclear import has significant implications for cellular functions, particularly in cancer biology.

Effects on Cell Proliferation

Studies have shown that this compound can reduce cell proliferation in cancer cell lines by interfering with the nuclear localization of key transcription factors such as NFAT and IRF1. For example:

- In cervical cancer cells, this compound treatment resulted in decreased expression levels of PD-L1, a protein associated with immune evasion in tumors .

- The compound has been shown to induce G2-M cell cycle arrest and trigger apoptosis in certain cancer cell lines .

Study 1: Impact on NFAT-GFP Dynamics

A study using NFAT-GFP as a reporter demonstrated that this compound effectively inhibits the nuclear accumulation of NFAT upon calcium signaling stimulation. Control cells exhibited robust nuclear localization after ionomycin treatment, while this compound-treated cells showed virtually no import .

Study 2: Radiation Response Modulation

In another study, this compound was found to reduce ionizing radiation-induced PD-L1 expression by modulating IRF1's nuclear import. This suggests a potential application for this compound in enhancing anti-tumor immunity by targeting the nuclear transport mechanisms involved in immune checkpoint regulation .

Comparative Analysis with Other Inhibitors

| Compound | Target | IC50 (µM) | Effect on Nuclear Import | Specificity |

|---|---|---|---|---|

| This compound | Importin-β | ~15 | Inhibits | High |

| Leptomycin B | CRM1 | ~0.5 | Inhibits | High |

| Ibetazol | Importin β1 | ~6 | Inhibits | Moderate |

Future Directions

The specificity and reversibility of this compound make it a valuable tool for studying the Ran/importin-β pathway in various biological contexts. Its potential therapeutic applications in cancer treatment warrant further investigation, particularly concerning its effects on tumor growth and immune modulation.

Properties

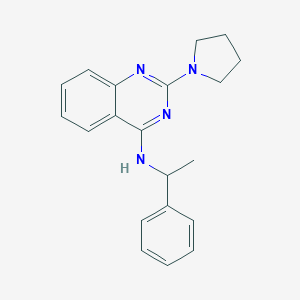

IUPAC Name |

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJEZIGDHFJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.